

Density Functional Theory (DFT) analysis of Benzotriazole-5-carboxylic acid

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An In-depth Technical Guide to the Density Functional Theory (DFT) Analysis of **Benzotriazole-5-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzotriazole-5-carboxylic acid (B5C) is a heterocyclic compound of significant interest in medicinal chemistry and material science.[1][2] Its unique structure, featuring a fused benzene and triazole ring system along with a carboxylic acid group, allows for diverse chemical interactions, making it a valuable scaffold for drug design and a building block for novel materials like metal-organic frameworks (MOFs).[1][2] Density Functional Theory (DFT) provides a powerful computational lens to investigate the electronic structure, molecular geometry, and spectroscopic properties of B5C, offering profound insights that complement and guide experimental research. This guide details the theoretical and practical aspects of performing a DFT analysis on Benzotriazole-5-carboxylic acid, presenting key data, experimental protocols for validation, and workflow visualizations.

Molecular Structure and Properties

Benzotriazole-5-carboxylic acid ($C_7H_5N_3O_2$) is characterized by a planar benzotriazole core with a carboxylic acid substituent. This structure facilitates various non-covalent interactions, including hydrogen bonding and π - π stacking, which are critical for its biological activity and material applications.[1]



IUPAC Name: 1H-Benzotriazole-5-carboxylic acid[3]

• CAS Number: 23814-12-2

• Molecular Formula: C7H5N3O2

Molecular Weight: 163.13 g/mol

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like B5C, DFT calculations can predict its optimized geometry, vibrational frequencies, and electronic properties with high accuracy.[1] A common approach involves using a hybrid functional, such as B3LYP, with a basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy.

Optimized Molecular Geometry

The first step in a DFT analysis is to determine the molecule's lowest energy conformation through geometry optimization. This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Predicted Geometrical Parameters for **Benzotriazole-5-carboxylic Acid** (Representative Data)



Parameter	Bond	Value (Å)	Parameter	Atoms	Value (°)
Bond Lengths	C=O	1.22	Bond Angles	O-C-O	124.0
C-O	1.35	C-C-N	120.5		
О-Н	0.97	N-N-N	108.0	_	
N-N	1.34	C-C-H	120.0	_	
C-N	1.38			_	
C-C (Aromatic)	1.40	_			
Dihedral Angles	C-C-C=O	180.0			
H-O-C=O	0.0				

Note: These values are representative and may vary slightly based on the specific functional and basis set used.

Vibrational Analysis

Following geometry optimization, a frequency calculation is performed. This analysis serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (FTIR and Raman). The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

Table 2: Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)



Vibrational Mode	Functional Group	Calculated (Scaled)	Experimental (FTIR)
O-H Stretch	Carboxylic Acid	~3400-3500	Broad peak ~3000- 3500
N-H Stretch	Triazole Ring	~3350[4]	~3345[4]
C-H Stretch	Aromatic Ring	~3050	~3053[5]
C=O Stretch	Carboxylic Acid	~1700-1750	~1680-1710
C=C Stretch	Aromatic Ring	~1600	~1594[4]
C-O Stretch	Carboxylic Acid	~1250	~1247[5]
C-H Bending	Aromatic Ring	~750-880	~743-876[4]

Electronic Properties Analysis

DFT is also used to explore the electronic characteristics of B5C, which are fundamental to its reactivity and interactions.

- Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining a molecule's ability to donate or accept electrons. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests higher reactivity.
- Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution
 across the molecule. It identifies electron-rich (nucleophilic, typically colored red) and
 electron-poor (electrophilic, typically colored blue) regions. For B5C, negative potential is
 expected around the carboxylic oxygen atoms and the triazole nitrogen atoms, while positive
 potential is found on the carboxylic and N-H protons, indicating sites for hydrogen bonding.
 [1]

Table 3: Predicted Electronic Properties for **Benzotriazole-5-carboxylic Acid** (Representative Data)



Property	Value
HOMO Energy	-6.8 eV
LUMO Energy	-2.1 eV
HOMO-LUMO Gap	4.7 eV
Dipole Moment	3.5 Debye
Ionization Potential	7.2 eV
Electron Affinity	1.8 eV

Experimental Protocols

Theoretical predictions from DFT must be validated by experimental data. Below are standard protocols for the synthesis and characterization of **Benzotriazole-5-carboxylic acid**.

Synthesis of Benzotriazole-5-carboxylic acid

The most common synthesis involves the diazotization of 3,4-diaminobenzoic acid.[6][7]

- Dissolution: Dissolve 15.2 g (0.1 mol) of 3,4-diaminobenzoic acid in a mixture of 100 ml of glacial acetic acid and 50 ml of water.[7] Gentle warming may be required.
- Cooling: Cool the solution in an ice bath to below 5°C with magnetic stirring.
- Diazotization: Prepare a solution of 10 g (0.14 mol) of sodium nitrite in 30 ml of water.[7] Add this solution dropwise to the cooled reaction mixture while maintaining the temperature below 5°C.[7]
- Reaction: After the addition is complete, continue stirring the mixture at room temperature for approximately 2 hours.[7] A precipitate will form.
- Isolation: Collect the solid product by filtration.
- Purification: Recrystallize the crude product from methanol to obtain pure Benzotriazole-5carboxylic acid. The expected yield is around 72%.[7]



Spectroscopic Characterization

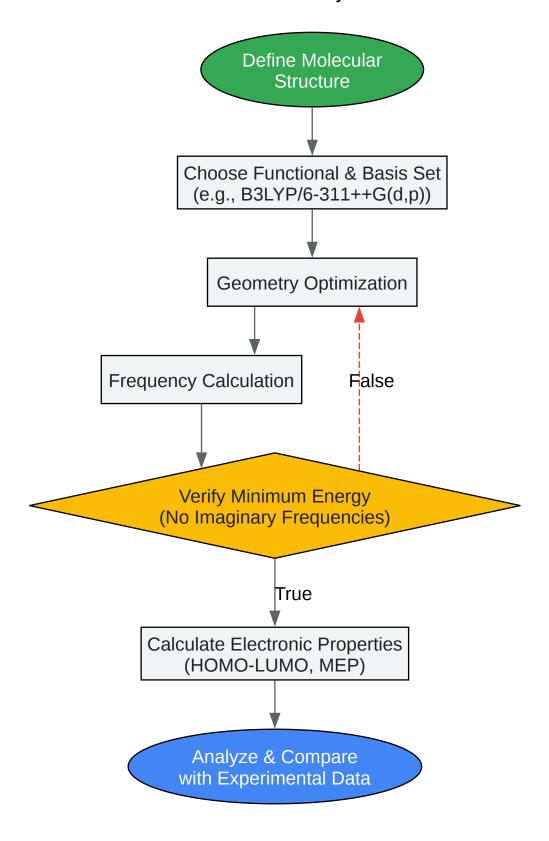
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Prepare a sample by mixing a small amount of the dried product with potassium bromide (KBr).
 - Press the mixture into a thin, transparent pellet.
 - Record the spectrum, typically in the range of 4000-400 cm⁻¹.
 - Compare the observed peaks for functional groups (O-H, N-H, C=O, C=C) with the scaled frequencies predicted by DFT.[4][5]
- UV-Visible (UV-Vis) Spectroscopy:
 - Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, DMSO).
 - Use a UV-Vis spectrophotometer to measure the absorbance of the solution across a range of wavelengths (e.g., 200-400 nm).
 - Identify the wavelength(s) of maximum absorbance (λmax), which correspond to electronic transitions. For a related derivative, λmax values were observed at 222 nm and 273 nm.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small amount of the sample in a deuterated solvent, such as DMSO-d₆.[9]
 - Record ¹H NMR and ¹³C NMR spectra.
 - The resulting chemical shifts, coupling constants, and integration values provide detailed information about the molecular structure, which can be compared to theoretical predictions.

Visualizations: Workflows and Relationships

Diagrams created using Graphviz help to visualize the molecular structure and the processes involved in its analysis.



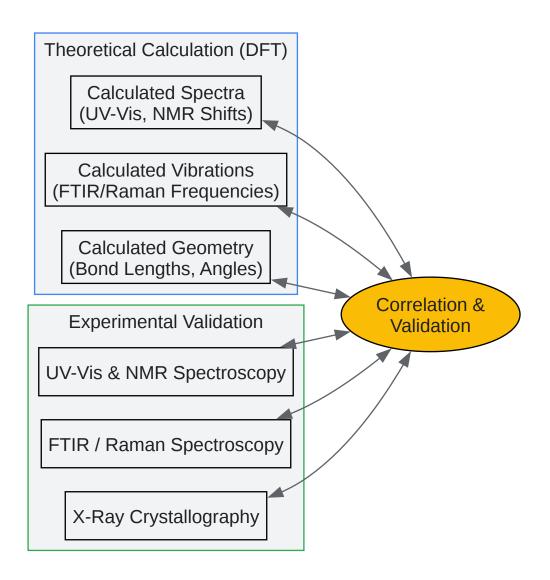
Caption: Molecular structure of Benzotriazole-5-carboxylic acid.



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Caption: A typical workflow for a DFT analysis of a molecule.



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Caption: Relationship between theoretical DFT predictions and experimental validation.

Conclusion

The integration of Density Functional Theory with experimental techniques provides a robust framework for the comprehensive analysis of **Benzotriazole-5-carboxylic acid**. DFT calculations offer unparalleled insight into the molecule's geometric, vibrational, and electronic properties, which are essential for understanding its behavior and potential applications. By predicting molecular characteristics and guiding experimental design, this computational



approach accelerates research and development, particularly in the fields of medicinal chemistry and material science, where the rational design of new drugs and materials is paramount.

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